molecular formula C16H20N2O4 B7074684 N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide

N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide

Cat. No.: B7074684
M. Wt: 304.34 g/mol
InChI Key: PCOBTAMSJKWNAX-UHFFFAOYSA-N
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Description

N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide is a synthetic organic compound that features a benzofuran moiety linked to a morpholine ring

Properties

IUPAC Name

N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-18-7-8-21-14(10-18)16(19)17-9-13-15(20-2)11-5-3-4-6-12(11)22-13/h3-6,14H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOBTAMSJKWNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)NCC2=C(C3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Methoxylation: The benzofuran intermediate is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid.

    Attachment of the Morpholine Ring: The methoxylated benzofuran is reacted with 4-methylmorpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzofuran ring, potentially opening it to form dihydrobenzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Hydroxylated benzofuran derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various acylated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, due to its ability to modulate biological pathways involved in these conditions.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications in the pharmaceutical industry are particularly noteworthy, given its potential as a drug precursor.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzofuran moiety allows the compound to bind to specific sites on these targets, altering their activity. This can lead to the inhibition of enzyme function or modulation of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide: shares similarities with other benzofuran derivatives, such as:

Uniqueness

What sets this compound apart is its combination of the benzofuran and morpholine rings, which provides a unique structural framework for interaction with biological targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry.

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